molecular formula C17H22N2OS B2931935 N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 450348-59-1

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No. B2931935
CAS RN: 450348-59-1
M. Wt: 302.44
InChI Key: YRMWUSCNCYXWNE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide, also known as CISA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CISA is a sulfhydryl-containing compound that has shown promising results in various scientific research applications.

Scientific Research Applications

Anticancer Research

Compounds with an indole core, such as “N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide”, have been studied for their potential as anticancer agents. For instance, indole derivatives have been evaluated for their ability to bind Bcl-2 family proteins and exhibit antiproliferative activity against various cancer cell lines .

Tubulin Polymerization Inhibition

Some indole derivatives have shown the ability to inhibit tubulin polymerization, which is a promising target for cancer therapy. These compounds can induce cell apoptosis and arrest cells in the G2/M phase, similar to the action of colchicine .

Antiviral Applications

Indole-based compounds have been repurposed as inhibitors of RNA-dependent RNA polymerase (RdRp), which is a key enzyme in the replication of viruses like SARS-CoV-2 .

Plant Growth Regulation

Indole-3-acetic acid, derived from tryptophan degradation in plants, is a plant hormone that regulates growth. Derivatives of indole, including those similar to “N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide”, could potentially be used in agricultural research to modulate plant growth .

Novel Stimulants

Substituted cathinones, which are structurally related to compounds like “N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide”, have been classified as novel stimulants with psychoactive effects similar to amphetamines .

Chemical Synthesis

Indole derivatives are valuable intermediates in chemical synthesis, enabling the construction of complex molecules with potential pharmaceutical applications .

properties

IUPAC Name

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMWUSCNCYXWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330059
Record name N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide

CAS RN

450348-59-1
Record name N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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